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Compound of Interest

Compound Name: HsP104 protein

Cat. No.: B1175116 Get Quote

For researchers, scientists, and drug development professionals, understanding the intricate

regulation of Hsp104, a critical protein disaggregase, is paramount. This guide provides a

comprehensive comparison of specific mutations known to inhibit or alter the function of

Hsp104, offering valuable insights into its mechanism and potential therapeutic applications.

Hsp104, a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of

proteins, plays a crucial role in cellular stress tolerance by solubilizing and refolding aggregated

proteins.[1] Its activity is tightly regulated to prevent unwanted disaggregation of functional

protein complexes. Specific mutations can disrupt this regulation, leading to either a loss of

function (inhibitory) or a hyperactive, unregulated state (potentiated), both of which can be

detrimental to the cell. This guide focuses on mutations that lead to a departure from the wild-

type, regulated function, providing a comparative analysis of their effects on Hsp104's key

activities.

Comparative Analysis of Hsp104 Mutant Activities
The following tables summarize the quantitative effects of various mutations on the ATPase

and protein disaggregation activities of Hsp104. These mutations are located in key functional

domains: the Nucleotide-Binding Domains (NBD1 and NBD2) and the Middle Domain (MD).

Mutations in Nucleotide-Binding Domains (NBDs)
Mutations in the Walker A and B motifs within the NBDs typically lead to a loss of function by

impairing ATP binding or hydrolysis, which is essential for Hsp104's disaggregase activity.
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Mutant Domain
Effect on
ATPase
Activity

Effect on
Disaggregatio
n (Luciferase
Reactivation)

Key Findings

Wild-Type (WT) - Baseline activity
Dependent on

Hsp70/40

Serves as the

reference for

normal,

regulated

function.

G217V / K218T NBD1
Severely

reduced
Abolished

Mutations in the

P-loop of NBD1

drastically inhibit

ATP hydrolysis.

[1]

G619V / K620T NBD2
Moderately

reduced
Impaired

Analogous

mutations in

NBD2 have a

smaller impact

on ATPase

activity but

disrupt proper

oligomerization.

[1]

T317A NBD1 (Sensor-1)
Reduced ATP

hydrolysis rate

Loss-of-function

in vivo

Slowing ATP

hydrolysis at

NBD1 has

minimal effect on

in vitro

disaggregation in

the presence of

Hsp70/40 but is

detrimental in

vivo.[2]
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N728A NBD2 (Sensor-1)
Reduced ATP

hydrolysis rate

Elevated activity

in the presence

of Hsp70/40

Slowing ATP

hydrolysis at

NBD2

surprisingly

enhances

disaggregation

activity with co-

chaperones,

suggesting a

complex

regulatory role.

[2][3]

E285Q / E687Q
NBD1/NBD2

(Walker B)

Unable to

hydrolyze ATP
Abolished

These mutations

allow ATP

binding but

prevent

hydrolysis,

leading to a non-

functional

protein.[2]

Mutations in the Middle Domain (MD) - "Potentiated"
Mutants
Mutations in the MD can lead to a "potentiated" or hyperactive state. While seemingly the

opposite of inhibitory, this hyperactivity represents a loss of the normal auto-inhibitory

regulation, making these mutants constitutively active and independent of the Hsp70/40 co-

chaperone system. This unregulated activity can be toxic to cells.
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Mutant Domain
Effect on
ATPase
Activity

Effect on
Disaggregatio
n (Luciferase
Reactivation)

Key Findings

A503V MD
~2-3 fold higher

than WT

Highly active,

independent of

Hsp70/40

A classic

potentiated

mutant that

bypasses the

need for co-

chaperone

activation.[4][5]

E432V MD
~2-3 fold higher

than WT

Highly active,

independent of

Hsp70/40

Similar to A503V,

this mutation

leads to a

hyperactive,

unregulated

state.[4]

K480V MD
~2-3 fold higher

than WT

Highly active,

independent of

Hsp70/40

Demonstrates

that various

single point

mutations in the

MD can disrupt

auto-inhibition.[4]

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp104 and its variants.

Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is quantified using a

colorimetric method, such as the malachite green assay.

Procedure:
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Purified Hsp104 (wild-type or mutant) is incubated at a specific concentration (e.g., 0.167 µM

hexamer) in reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM

DTT).

The reaction is initiated by the addition of ATP to a final concentration of 5 mM.

The reaction is incubated at 37°C.

Aliquots are taken at various time points and the reaction is stopped by adding EDTA.

The amount of free phosphate is determined by adding a malachite green reagent and

measuring the absorbance at a specific wavelength (e.g., 620 nm).

A standard curve using known concentrations of Pi is used to calculate the rate of ATP

hydrolysis (e.g., in nmol Pi/min/µg Hsp104).

Luciferase Reactivation Assay
This assay measures the ability of Hsp104 to disaggregate and refold denatured luciferase.

Principle: Chemically or heat-denatured firefly luciferase is aggregated and inactive. Active

Hsp104, in cooperation with the Hsp70/Hsp40 system (for WT), can disaggregate and refold

the luciferase, restoring its enzymatic activity which is measured by light emission in the

presence of luciferin and ATP.

Procedure:

Firefly luciferase is denatured (e.g., with 6 M urea or by heating at 42°C for 25 minutes) to

induce aggregation.

The aggregated luciferase is added to a reaction mixture containing an ATP regeneration

system (e.g., creatine kinase and creatine phosphate) in a suitable buffer.

Purified Hsp104 (wild-type or mutant, e.g., 0.167 µM hexamer) is added to the reaction.

For assays testing co-chaperone dependence, Hsp70 (e.g., Hsc70) and Hsp40 (e.g., Hdj2)

are added at appropriate concentrations (e.g., 0.167 µM each).
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The reaction is incubated at 30°C for a set period (e.g., 90 minutes).

The reactivation of luciferase is measured by adding D-luciferin and quantifying the emitted

light using a luminometer.

Results are often expressed as a percentage of the activity of an equivalent amount of native

luciferase.

Yeast Thermotolerance Assay
This in vivo assay assesses the ability of Hsp104 mutants to protect yeast cells from lethal heat

stress.

Principle: Yeast cells expressing functional Hsp104 can survive extreme temperatures after a

mild pre-heat treatment that induces the heat shock response. Mutations that impair Hsp104

function will reduce cell viability after heat shock.

Procedure:

Yeast strains (e.g., a Δhsp104 strain transformed with plasmids expressing wild-type or

mutant Hsp104) are grown in liquid culture to mid-log phase.

A pre-treatment is performed by incubating the cultures at a mild heat shock temperature

(e.g., 37°C for 30-60 minutes) to induce Hsp104 expression.

A severe heat shock is then applied by incubating the cultures at a high temperature (e.g.,

50°C for a specific duration, such as 20-30 minutes).

Serial dilutions of the cultures are spotted onto agar plates.

The plates are incubated at a permissive temperature (e.g., 30°C) for 2-3 days.

Cell survival is quantified by comparing the number of colonies from the heat-shocked

cultures to those from unshocked control cultures.

Visualizing Hsp104 Function and Inhibition
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Diagrams generated using Graphviz provide a clear visual representation of the Hsp104

functional cycle, the mechanism of dominant-negative inhibition, and a typical experimental

workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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